molecular formula C17H17N3O2S B2883925 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide CAS No. 1021039-58-6

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide

Cat. No.: B2883925
CAS No.: 1021039-58-6
M. Wt: 327.4
InChI Key: XBDAZVTUBUYORS-UHFFFAOYSA-N
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Description

“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves various synthetic approaches. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported .


Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidines is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidines involve various processes such as Michael addition, S-alkylation, cyclization, and hydrazinolysis . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, including lung cancer, breast cancer, and colon cancer (Yang et al., 2018). Additionally, this compound has also been shown to have neuroprotective effects, which make it a potentially useful compound for studying neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively new status. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects.

Future Directions

There are several future directions for research on N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide. One area of research is to further explore its potential as a cancer treatment. Studies could investigate its efficacy in combination with other anti-cancer drugs or explore its potential in treating specific types of cancer. Another area of research is to investigate its potential in treating neurodegenerative diseases. Studies could explore its mechanism of action and potential therapeutic effects in animal models of these diseases. Additionally, further studies are needed to fully understand the limitations and potential side effects of this compound.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research areas. Its potent anti-cancer activity and neuroprotective effects make it a potentially useful compound for studying cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.

Synthesis Methods

The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide involves a multistep process that includes various reactions. The synthesis method has been described in detail in a research paper published by Yang et al. (2018). The starting material for the synthesis is 2-amino-4,6-dimethylpyrimidine, which is reacted with various reagents to produce the final product.

Scientific Research Applications

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide has been studied extensively in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells (Yang et al., 2018). Additionally, this compound has also been studied for its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease (Chen et al., 2020).

Properties

IUPAC Name

2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10(2)16(22)19-13-6-4-5-12(8-13)14-9-23-17-18-11(3)7-15(21)20(14)17/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDAZVTUBUYORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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